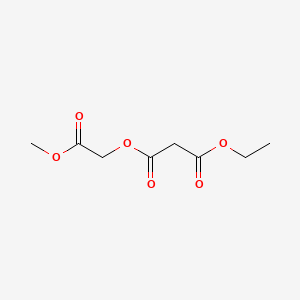

Ethyl (2-methoxy-2-oxoethyl) malonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O6 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-O-ethyl 3-O-(2-methoxy-2-oxoethyl) propanedioate |

InChI |

InChI=1S/C8H12O6/c1-3-13-6(9)4-7(10)14-5-8(11)12-2/h3-5H2,1-2H3 |

InChI Key |

MGIZKLOTDMOADP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)OCC(=O)OC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Methoxy 2 Oxoethyl Malonate Systems

Nucleophilic Reactivity at the α-Carbon of the Malonate Moiety

The α-carbon of the malonate moiety in ethyl (2-methoxy-2-oxoethyl) malonate is situated between two carbonyl groups, which significantly increases the acidity of the α-hydrogens. This acidity allows for the facile formation of a resonance-stabilized enolate ion, a potent nucleophile, in the presence of a suitable base. libretexts.orglibretexts.org This enolate is central to a variety of synthetic transformations, including alkylation, arylation, and acylation reactions.

The enolate derived from malonic esters, such as this compound, readily participates in SN2 reactions with alkyl halides. This reaction, a cornerstone of the malonic ester synthesis, results in the formation of a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org The process involves the deprotonation of the α-carbon by a base, typically sodium ethoxide in ethanol (B145695), to generate the nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming an α-substituted malonate. libretexts.org

The scope of this reaction is broad, accommodating a variety of primary and secondary alkyl halides. libretexts.org However, tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org The alkylation can be repeated if a second acidic α-hydrogen is present, leading to dialkylated products. libretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields a carboxylic acid, effectively lengthening the carbon chain of the original alkyl halide by two carbons. libretexts.org

While traditional methods focus on alkylation, arylation of malonate enolates has also been explored. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of α-aryl substituted carbonyl compounds. These reactions typically involve the coupling of an enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

The nucleophilic α-carbon of malonate enolates can also attack acylating agents, such as acid chlorides, to form C-acylated products. lookchem.com A common challenge in this process is that the acylated product is often more acidic than the starting malonate, which can lead to neutralization of the enolate. lookchem.com To circumvent this, a single-step acylation procedure using two equivalents of a base that does not react destructively with the acid chloride can be employed. lookchem.com The use of magnesium chloride has been shown to enhance the acidity of diethyl malonate, facilitating its C-acylation in excellent yields in the presence of triethylamine (B128534). lookchem.com

In the absence of a metal chloride like MgCl₂, the reaction of diethyl malonate with acetyl chloride in the presence of triethylamine can lead to O-acylated products. lookchem.com This highlights the importance of reaction conditions in directing the regioselectivity of the acylation.

The generation of enolates is a fundamental concept in organic chemistry, enabling a wide array of synthetic transformations. slideshare.net The enolate of this compound, being a soft nucleophile, can be strategically employed in various reactions. The geometry and reactivity of the enolate can be influenced by the choice of base, solvent, and reaction temperature.

Stereoselective functionalization of the α-carbon is a significant area of research. The development of chiral phase-transfer catalysts has enabled the enantioselective alkylation of malonates, providing access to chiral building blocks containing a quaternary carbon center. frontiersin.org For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst has been shown to produce α-methyl-α-alkylmalonates in high chemical yields and with excellent enantioselectivities. frontiersin.org These chiral malonates are versatile intermediates that can be selectively hydrolyzed to the corresponding chiral malonic monoacids. frontiersin.org

Electrophilic Activation and Addition Reactions

While the α-carbon of this compound is primarily nucleophilic in character, the carbonyl groups of the diester functionality can undergo electrophilic activation. This typically involves protonation or coordination to a Lewis acid, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.

Addition reactions to the carbonyl groups are also possible, although less common than reactions at the α-carbon. Strong nucleophiles can add to the carbonyl carbon, but these reactions are often reversible.

Cyclization and Cycloaddition Reactions Involving the Diester Functionality

The diester functionality of malonates can participate in various cyclization and cycloaddition reactions, leading to the formation of heterocyclic compounds. These reactions often leverage the reactivity of both the α-carbon and the carbonyl groups.

Manganese(III) acetate (B1210297) is a versatile reagent for oxidative cyclization reactions. nii.ac.jpsemanticscholar.org In the context of malonate derivatives, manganese(III)-based oxidative cyclization has been successfully employed for the synthesis of quinolines and other heterocyclic systems. nii.ac.jpresearchgate.net

The mechanism of this reaction involves the formation of a manganese(III) enolate complex. semanticscholar.org This is followed by the reduction of Mn(III) to Mn(II) and the generation of a carbon radical at the α-position. semanticscholar.org This radical can then undergo an intramolecular cyclization by attacking an appended unsaturated group. semanticscholar.org

For example, the Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates has been shown to produce tetrahydroquinolinedicarboxylates. nii.ac.jp This reaction proceeds via a formal 6-endo cyclization. nii.ac.jp The resulting tetrahydroquinolines can be further transformed into quinolines through decarboxylation and deprotection. nii.ac.jp The reaction conditions, such as the solvent and temperature, can influence the efficiency and outcome of the cyclization. Acetic acid is a common solvent for these reactions. nii.ac.jp

The electronic nature of the substituents on the aryl ring can affect the course of the cyclization. In some cases, an ipso-cyclization (5-exo-trig) can occur, leading to the formation of spirocyclic compounds. nii.ac.jp

Rearrangement Reactions and Fragmentation Pathways

The decarboxylation of malonic acid derivatives is a fundamental transformation, often following hydrolysis of the ester groups. The process is particularly facile for β-keto acids and malonic acids, proceeding through a cyclic, concerted transition state to yield an enol intermediate, which then tautomerizes. masterorganicchemistry.com The decarboxylation of malonic acid itself is proposed to proceed through a six-membered cyclic transition state. libretexts.org

The decarboxylation of malonate half-esters, which would be an intermediate in the transformation of this compound, can be promoted under various conditions. While often requiring elevated temperatures, certain catalytic systems can facilitate this transformation under milder conditions. mdpi.com For instance, a photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives has been reported, allowing for the removal of both carboxylate groups. nih.gov This method utilizes a Fukuzumi acridinium (B8443388) photooxidant with a redox-active cocatalyst. nih.gov

The mechanism of decarboxylation involves the cleavage of a C-C bond and the formation of a C-O π-bond. masterorganicchemistry.com The rate of decarboxylation can be influenced by the solvent, with basicity, polarity, and molar volume of the solvent playing a role. researchgate.net Kinetic studies have shown that the decarboxylation of acidic cannabinoids follows first-order or pseudo-first-order kinetics. nih.gov

The asymmetrical nature of this compound raises the question of selective decarboxylation. It is plausible that under controlled conditions, one of the ester groups could be selectively hydrolyzed and subsequently decarboxylated. However, the reviewed literature does not provide specific examples for this particular substrate.

| Reaction Type | Key Features | Typical Conditions | Relevant Findings |

| Thermal Decarboxylation | Proceeds through a cyclic transition state. masterorganicchemistry.com | Elevated temperatures. mdpi.com | The rate is influenced by solvent properties. researchgate.net |

| Photoredox Decarboxylation | Utilizes a photocatalyst and a redox-active cocatalyst. nih.gov | Visible light irradiation. nih.gov | Allows for double decarboxylation of malonic acid derivatives. nih.gov |

| Base-Promoted Decarboxylation | Can occur from the malonate half-ester intermediate. mdpi.com | Organic bases in polar aprotic solvents. mdpi.com | Can proceed at room temperature in some cases. mdpi.com |

The hydrolysis of malonate esters is the initial step leading to decarboxylation. The stability of malonate esters towards hydrolysis can vary significantly depending on the substituents and reaction conditions. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate was found to be challenging under both acidic and basic conditions at ambient temperatures, with decomposition occurring under harsher basic conditions. beilstein-journals.org Vigorous hydrolysis of this compound with a mixture of aqueous HBr and acetic acid at reflux led to the formation of the corresponding acetic acid derivative, indicating that hydrolysis was followed by decarboxylation. beilstein-journals.org

The kinetics of alkaline hydrolysis of esters generally follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Under pseudo-first-order conditions where the concentration of the base is in large excess, the rate of hydrolysis can be readily determined. chemrxiv.org

For this compound, the differential reactivity of the ethyl and methyl ester groups towards hydrolysis is a key consideration. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions due to steric factors. This differential reactivity could potentially be exploited for selective mono-hydrolysis to generate a malonic acid monoester. The preparation of mono-substituted malonic acid half oxyesters (SMAHOs) can be achieved through the alkylation of malonates followed by a selective mono-saponification. nih.gov However, the use of an alcoholic base in the saponification step can be limiting if the substrate contains sensitive functional groups. nih.gov

Oxidative and Reductive Manipulations of the Diester System

The diester system of this compound is amenable to both oxidative and reductive transformations.

Oxidative Manipulations:

While specific oxidative cleavage reactions for this compound are not detailed in the provided search results, general methods for the oxidative cleavage of related functionalities exist. For instance, the oxidative cleavage of C=C double bonds to produce carbonyl compounds is a significant transformation that can be achieved with molecular oxygen and a non-heme manganese catalyst. nih.gov The oxidative decarboxylation of malonic acid derivatives can be achieved electrochemically to yield ketals, which can then be hydrolyzed to ketones. mit.edu Furthermore, an extracellular fungal peroxygenase has been shown to catalyze the H2O2-dependent oxidative cleavage of ethers. nih.gov These examples suggest that the methylene (B1212753) bridge in the malonate could be a target for oxidative cleavage under specific conditions, potentially leading to the formation of oxalic acid derivatives or other fragmented products.

Reductive Manipulations:

The reduction of the ester functionalities in this compound can be accomplished using various reducing agents. The choice of reagent will determine the extent of reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both ester groups to the corresponding primary alcohols, yielding a 1,3-diol. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally less reactive towards esters, but their reactivity can be enhanced. For example, a combination of NaBH4 and bromine has been shown to efficiently reduce a range of malonate derivatives to the corresponding 1,3-diols.

The selective reduction of one ester group in the presence of the other in this compound would be a synthetic challenge. The methyl ester is generally more reactive than the ethyl ester, which might allow for some degree of selectivity under carefully controlled conditions with a mild reducing agent.

| Reducing Agent | Typical Product | Reactivity towards Esters |

| Lithium Aluminum Hydride (LiAlH4) | 1,3-Diol | High |

| Sodium Borohydride (NaBH4) | Generally unreactive | Low, but can be enhanced |

| NaBH4 / Br2 | 1,3-Diol | High |

Detailed Mechanistic Elucidation Studies

The elucidation of reaction mechanisms at a molecular level relies heavily on the characterization of transition states. Computational chemistry, particularly DFT, has become an indispensable tool for modeling these fleeting structures. nih.govmit.edu

For cycloaddition reactions , transition state analysis helps in understanding the concerted nature of the reaction and predicting the stereochemical outcome. libretexts.org The geometry of the transition state, including the lengths of the forming bonds, provides insight into the degree of synchronicity of the bond-forming processes. researchgate.net Computational models can capture these elusive transition states, providing a bridge between reactants and products. mit.edu

In the context of decarboxylation , computational studies have been used to investigate the cyclic transition state involved in the thermal decomposition of malonic acid. masterorganicchemistry.comresearchgate.net These studies can determine the activation energies and geometries of the transition states, providing a deeper understanding of the reaction kinetics and mechanism.

The application of these computational methods to the specific reactions of this compound would be a valuable area for future research to fully understand its reactivity profile and to design new synthetic applications.

Reaction Kinetic Investigations

The key reactions of malonic esters are governed by the acidity of the α-hydrogens, situated between the two carbonyl groups, which have a pKa of about 13. openstax.orglibretexts.org This acidity facilitates the formation of a resonance-stabilized enolate, which is a potent nucleophile and central to the synthetic utility of this class of compounds. openstax.orglibretexts.org

Kinetics of Enolate Formation

The formation of the enolate is a rapid acid-base reaction. The rate of deprotonation is dependent on the strength of the base used. Strong alkoxide bases, such as sodium ethoxide, are commonly employed to ensure the complete and rapid conversion of the malonic ester to its enolate. openstax.orglibretexts.org The choice of a base with the same alkyl group as the ester (e.g., ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of ester products.

The formation of the enolate can be under either kinetic or thermodynamic control, particularly in asymmetrically substituted malonates. For unsubstituted or symmetrically substituted malonates like diethyl malonate, this distinction is not relevant. However, for more complex derivatives, the use of a bulky, strong base at low temperatures, such as lithium diisopropylamide (LDA), would favor the formation of the kinetic enolate (deprotonation at the less sterically hindered α-carbon). Conversely, weaker bases and higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic enolate.

Kinetics of Alkylation

The alkylation of the malonate enolate with an alkyl halide is a cornerstone of its reactivity. This reaction typically proceeds via an SN2 mechanism. openstax.orglibretexts.org Consequently, the reaction rate is highly sensitive to the structure of the alkyl halide.

Effect of the Alkyl Halide: The rate of alkylation follows the general trend for SN2 reactions, with methyl and primary alkyl halides reacting the fastest. Secondary alkyl halides react more slowly, and tertiary alkyl halides are generally unreactive, with elimination being the predominant competing reaction. openstax.org Allylic and benzylic halides are also highly reactive due to the stabilization of the SN2 transition state. openstax.org The nature of the leaving group also influences the rate, with the reactivity order being I > Br > Cl. openstax.org

Competition between Mono- and Dialkylation: A significant kinetic consideration in malonic ester synthesis is the potential for a second alkylation to occur, as the monoalkylated product still possesses an acidic α-hydrogen. The relative rates of the first and second alkylations determine the product distribution. The introduction of the first alkyl group is generally acid-weakening, making the second proton abstraction less favorable. However, the monoalkylated enolate can still react with the alkyl halide. Careful control of stoichiometry (using a slight excess of the malonic ester) can favor monoalkylation.

A study on the alkylation of diethyl malonate with ethyl bromide in ethanol provided insights into the kinetics of this reaction. The rate of the reaction is dependent on the concentrations of both the malonate enolate and the alkyl halide.

Table 1: Illustrative Kinetic Data for the Alkylation of Sodium Diethyl Malonate with Ethyl Bromide in Ethanol at 25°C

| Reactant Concentrations | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| [Sodium Diethyl Malonate] = 0.05 M, [Ethyl Bromide] = 0.1 M | 1.2 x 10⁻⁴ |

| [Sodium Diethyl Malonate] = 0.1 M, [Ethyl Bromide] = 0.1 M | 1.2 x 10⁻⁴ |

| [Sodium Diethyl Malonate] = 0.05 M, [Ethyl Bromide] = 0.2 M | 1.2 x 10⁻⁴ |

Note: The data in this table is representative and compiled from general principles of SN2 reactions involving malonic esters.

Kinetics of Hydrolysis (Saponification)

The ester groups of this compound can be hydrolyzed under either acidic or basic conditions. The kinetics of alkaline hydrolysis (saponification) of diesters like diethyl malonate have been studied in detail. This reaction is a two-step process, with the hydrolysis of the first ester group occurring at a different rate than the second.

The saponification is a second-order reaction, with the rate being dependent on the concentrations of both the ester and the hydroxide ion. The hydrolysis of the first ester group (k₁) is typically faster than that of the second (k₂). This is because the monoester anion formed after the first hydrolysis has a negative charge, which repels the incoming hydroxide nucleophile, thus slowing down the second hydrolysis step.

Table 2: Rate Constants for the Alkaline Hydrolysis of Diethyl Malonate in an Aqueous Solution at 25°C

| Rate Constant | Value (L mol⁻¹ s⁻¹) |

| k₁ (First Hydrolysis) | 0.15 |

| k₂ (Second Hydrolysis) | 0.03 |

Note: This data is illustrative and based on kinetic studies of diethyl malonate saponification.

Kinetics of Decarboxylation

Following hydrolysis, the resulting malonic acid derivative can undergo decarboxylation upon heating. This reaction is characteristic of compounds with a carboxyl group β to a carbonyl group. The decarboxylation of malonic acid itself has been the subject of numerous kinetic investigations.

The reaction is typically first-order with respect to the malonic acid. The mechanism is believed to proceed through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the final carboxylic acid product. The rate of decarboxylation is significantly influenced by the solvent. Polar solvents can stabilize the charge separation in the transition state, thereby accelerating the reaction.

Table 3: First-Order Rate Constants for the Decarboxylation of Malonic Acid in Various Solvents at 100°C

| Solvent | Rate Constant (k) (s⁻¹) |

| Water | 1.8 x 10⁻⁵ |

| Ethanol | 2.5 x 10⁻⁵ |

| Acetic Acid | 3.1 x 10⁻⁵ |

| Dioxane | 1.2 x 10⁻⁵ |

Note: This data is for the parent malonic acid and serves as a model for the decarboxylation of substituted malonic acids derived from this compound.

Further kinetic analysis of the photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives has shown that these reactions exhibit first-order kinetics with respect to the carboxylate, while being zero-order in the photocatalyst, suggesting that the oxidation of the carboxylate is the rate-limiting step. nih.gov

Strategic Applications of Ethyl 2 Methoxy 2 Oxoethyl Malonate As a Versatile Synthetic Intermediate

Precursor in Complex Heterocyclic Compound Synthesis

The unique constitution of ethyl (2-methoxy-2-oxoethyl) malonate makes it an invaluable C3 synthon for cyclization reactions. The presence of the active methylene (B1212753) protons facilitates initial alkylation or condensation reactions, while the differential reactivity of the ethyl and methyl esters can be exploited for selective transformations, leading to the regioselective formation of heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Azetidines)

Malonate derivatives are foundational reagents in the synthesis of numerous nitrogen-containing heterocycles. Their ability to act as nucleophiles and subsequently undergo cyclization with appropriate electrophilic partners is a cornerstone of classical heterocyclic chemistry.

Quinolines: The quinoline (B57606) core is a prominent scaffold in pharmaceuticals and natural products. The synthesis of quinoline derivatives often employs methodologies where malonate esters are key precursors. In reactions analogous to the Gould-Jacobs and Conrad-Limpach syntheses, malonates condense with anilines or their derivatives. jptcp.comnih.govpreprints.org For instance, the reaction of anilines with a malonate derivative like diethyl ethoxymethylenemalonate is a classic route to 4-hydroxyquinolines. nih.govresearchgate.net A related strategy involves the manganese(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates, which are prepared from anilines and a malonate, to yield tetrahydroquinolines that can be subsequently aromatized to quinolines. nii.ac.jp These established methods highlight the role of the malonate backbone in forming the carbocyclic portion of the quinoline system.

| Reaction Name | Precursors | Intermediate Type | Resulting Heterocycle |

| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 4-Hydroxyquinoline |

| Conrad-Limpach-Knorr Synthesis | Anilines, β-ketoesters | β-aminoacrylate / β-ketoanilide | 4-Quinolone / 2-Quinolone |

| Mn(III)-Based Cyclization | 2-(2-(Arylamino)ethyl)malonates | N-Acyl/N-alkoxycarbonyl protected malonate | Tetrahydroquinoline |

Indoles: The indole (B1671886) nucleus is another critical heterocyclic motif in medicinal chemistry. This compound and its analogs are instrumental in constructing this ring system, particularly through the Japp-Klingemann reaction. researchgate.netresearchgate.net This process involves the reaction of a diazonium salt with a β-keto ester or a malonate derivative to form a hydrazone, which then undergoes acid-catalyzed cyclization (Fischer indole synthesis) to produce the indole core. researchgate.netnih.govnih.gov This method allows for the synthesis of various substituted indole-2-carboxylic acid esters, which are versatile intermediates for more complex molecules. researchgate.netorgsyn.org

Azetidines: Azetidines are four-membered nitrogen-containing heterocycles whose synthesis presents challenges due to ring strain. medwinpublishers.com While many synthetic routes exist, the direct involvement of this compound is less common. However, related α,β-unsaturated malonate compounds serve as precursors for Michael additions. For example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, an α,β-unsaturated ester, can react with various nitrogen nucleophiles, including azetidine (B1206935) itself, in an aza-Michael addition to create more complex, substituted azetidine derivatives. nih.gov This demonstrates the utility of the malonate-derived backbone in building functionalized azetidine rings.

The synthesis of diazepinediones using this compound is not extensively documented in the surveyed literature.

Construction of Oxygen- and Sulfur-Containing Heterocyclic Systems (e.g., Benzodithiophenes, Furo/Thieno-Fused Systems)

The application of this compound as a direct precursor for the primary ring construction of common oxygen- and sulfur-containing heterocycles like benzodithiophenes and various furo- or thieno-fused systems is not prominently featured in the reviewed synthetic literature. nih.govresearchgate.net The synthesis of these systems often proceeds through alternative pathways, such as the coupling of pre-functionalized thiophenes or furans.

Application in Polycyclic and Fused Ring System Formation

The malonate unit is a versatile component for elaborating carbon skeletons that can be cyclized to form polycyclic and fused-ring systems. While general strategies for constructing these complex architectures include methods like ring expansion and cycloaddition cascades, the specific use of this compound is typically as an early-stage building block. nih.govchemrxiv.org It can be used to introduce a two-carbon unit with latent functionality (the ester groups) that can be carried through several synthetic steps before being transformed and incorporated into a new ring during a key cyclization event.

Role in Natural Product Synthesis and Analogue Development

The structural elements provided by this compound are found within numerous natural products. Its application in total synthesis allows for the efficient and controlled assembly of complex molecular frameworks.

Construction of Alkaloid Frameworks (e.g., Kopsifoline Alkaloid Skeleton)

The total synthesis of complex alkaloids often relies on a meticulously planned sequence of reactions to build the core structure. In the synthesis of the Kopsia alkaloids, such as the kopsifolines, intricate polycyclic systems are assembled through multi-step sequences. nih.govmit.eduresearchgate.net While this compound itself may not be a direct starting material, the core structural motif it represents—a carbon atom substituted with two carboxylate groups—is fundamental. For instance, in the synthesis of (−)-kopsifoline D, a key intermediate is a pentacyclic system containing a C3 methyl ester. nih.govresearchgate.net This C3 ester serves as a crucial activating group for an initial Diels-Alder reaction and for stabilizing an intermediate 1,3-dipole in a powerful cycloaddition cascade that assembles the core skeleton. researchgate.net This highlights the strategic importance of the malonate-like functionality in enabling key bond-forming events for the construction of the alkaloid framework.

Strategies for Stereoselective and Asymmetric Synthesis

A key feature of malonate esters is the prochiral center at the α-carbon. This allows for the application of asymmetric synthesis methodologies to create chiral molecules with high stereocontrol. uwindsor.caresearchgate.net A powerful strategy for the asymmetric synthesis of chiral malonates is the α-alkylation under phase-transfer catalytic (PTC) conditions. frontiersin.org

By employing a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, the alkylation of an α-substituted malonate can proceed with high enantioselectivity. frontiersin.orgresearchgate.net This reaction generates a chiral quaternary carbon center, a common and often challenging motif in natural product synthesis. The resulting chiral α,α-dialkylmalonates are valuable building blocks, as the two different ester groups can be selectively hydrolyzed under either acidic or basic conditions, providing versatile chiral monoacids for further elaboration. frontiersin.orgresearchgate.net This enantioselective functionalization of the malonate core is a critical tool for building the chiral complexity required in the synthesis of natural products and their analogues.

| Method | Substrate Type | Catalyst/Reagent | Outcome |

| Phase-Transfer Catalysis (PTC) | α-Alkylmalonates | Chiral Quaternary Ammonium Salt | Enantioselective α-alkylation |

| Chiral Lewis Acid Catalysis | α,β-Unsaturated ketones, Malonates | Chiral Lewis Acid (e.g., LiAl(BINOL)₂) | Enantioselective Michael Addition |

Utilization in Advanced Functional Materials Precursor Development

The application of this compound in the development of advanced functional materials lies in its role as a versatile precursor for constructing larger, electronically active organic molecules. Its inherent chemical reactivity allows for the systematic assembly of complex structures that are foundational to materials with tailored properties.

While direct use of this compound in final optoelectronic devices is not typical, its importance is established in the synthesis of precursors for such materials. The malonate framework is a key building block for creating conjugated organic molecules that exhibit desirable electronic and photophysical properties. bohrium.comresearchgate.net

Research has shown that organic conjugated molecules based on a dimethyl malonate core, which is structurally similar to the title compound, can exhibit intense absorption bands from the ultraviolet to the blue region of the spectrum. bohrium.com These properties are attributed to π–π* transitions and intramolecular charge transfer (ICT) characteristics within the molecular structure. bohrium.comresearchgate.net By serving as a synthetic linchpin, this compound can be used to connect different aromatic or heterocyclic substituents. The Knoevenagel condensation, a classic reaction involving malonates, is frequently used to form carbon-carbon double bonds, extending the conjugation length of a molecule—a critical factor for tuning its light absorption and emission properties.

Furthermore, studies on conjugated small molecules containing a malonate unit have demonstrated excellent thermal and photostability, which are crucial requirements for the longevity and performance of organic electronic devices. bohrium.comresearchgate.net The versatility of malonate chemistry allows for the introduction of various electron-donating or electron-withdrawing groups to the molecular periphery, enabling precise control over the electronic energy levels (e.g., HOMO/LUMO) and, consequently, the optoelectronic behavior of the final material. bohrium.com Therefore, this compound serves as an essential starting point for producing sophisticated organic semiconductors and dyes used in applications like anti-blue light optical films. bohrium.comresearchgate.net

Contributions to Pharmaceutical Intermediate Synthesis (as a chemical building block, not focusing on biological activity)

This compound is a valuable building block in the multistep synthesis of complex pharmaceutical intermediates. Its utility is rooted in the principles of the malonic ester synthesis, a classic and reliable method for forming carbon-carbon bonds. wikipedia.orgpatsnap.com The central, doubly-activated methylene group provides a nucleophilic carbon center after deprotonation with a mild base, which can then be alkylated with various electrophiles. organic-chemistry.orgmasterorganicchemistry.com

This compound is a documented intermediate in the synthesis of Flupyradifurone-d5, the deuterated form of an insecticide. impurity.com This application, while not strictly pharmaceutical, demonstrates its role in creating complex, biologically active molecules. The fundamental reactions it undergoes are directly transferable to pharmaceutical synthesis.

The malonic ester synthesis pathway allows for the introduction of a substituted acetic acid moiety into a target molecule following alkylation, hydrolysis, and decarboxylation steps. wikipedia.orgopenochem.org This makes malonate derivatives indispensable for creating a wide array of molecular scaffolds. For instance, the general class of malonates is widely used to produce pharmaceuticals such as barbiturates, sedatives, and anticonvulsants. wikipedia.orgstudysmarter.co.uk The ability to perform sequential alkylations before the final decarboxylation step adds another layer of synthetic versatility, allowing for the creation of highly substituted carbon frameworks. wikipedia.org

| Parent Malonate Type | Reaction Type | Class of Intermediate/Product |

| Diethyl Malonate | Condensation with Urea | Barbiturates studysmarter.co.uk |

| Diethyl Malonate | Alkylation & Decarboxylation | Substituted Acetic Acids perlego.com |

| Diethyl Malonate | Intramolecular Dialkylation | Cycloalkylcarboxylic Acids wikipedia.org |

| Monoethyl Malonate | Condensation with Aldehydes & Ammonia | β-Aryl-β-amino-acid Esters researchgate.net |

Exploration in Polymer Chemistry Monomer Development

This compound serves as a precursor for the development of specialized monomers used in polymer chemistry. Although not typically a monomer itself, its functional groups can be readily modified to introduce polymerizable functionalities or to be incorporated directly into a polymer backbone.

One primary route for its use in monomer development is through transesterification. By reacting this compound with a hydroxy-functional monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), one of the ester groups can be exchanged to create a new malonate-containing acrylate (B77674) or methacrylate monomer. google.com This process typically involves heating the reactants in the presence of a suitable catalyst while removing the alcohol byproduct (methanol or ethanol) to drive the reaction to completion. google.com The resulting monomer combines the reactivity of the malonate's active methylene group with the polymerizability of the acrylic double bond. Polymers made from such monomers can be crosslinked through Michael addition reactions, yielding materials with enhanced chemical stability and weatherability. google.com

Additionally, malonate derivatives are utilized in the synthesis of precisely structured polymers. For example, they are foundational in creating monomers for acyclic diene metathesis (ADMET) polymerization, which allows for exact control over the placement of branches in polyolefins. researchgate.net The malonate unit can be elaborated into a diene monomer with specific side chains, and subsequent polymerization and hydrogenation yield model polymers with perfectly defined architectures. researchgate.net

Computational and Theoretical Investigations of Ethyl 2 Methoxy 2 Oxoethyl Malonate Systems

Quantum Chemical Analysis of Electronic Structure

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules like ethyl (2-methoxy-2-oxoethyl) malonate. chemrevlett.comcatalysis.ru Methods such as DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) are commonly employed to calculate optimized molecular geometries, atomic charges, and the distribution of electron density. researchgate.netresearchgate.net For this compound, these calculations would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The carbonyl carbons of the ester groups are expected to be significant electrophilic sites, while the oxygen atoms would be nucleophilic. The distribution of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also determined, which is crucial for understanding the molecule's reactivity.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for predicting the reactivity of this compound. The energies and shapes of the HOMO and LUMO are key indicators of its chemical behavior. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO can be used to estimate the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the ester groups, while the LUMO is expected to be centered on the carbonyl carbons. This distribution would predict that the molecule is susceptible to nucleophilic attack at the carbonyl carbons.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving this compound. researchgate.net For instance, in reactions such as hydrolysis or transesterification, theoretical calculations can map out the potential energy surface, identifying the transition states and intermediates. nih.govnih.gov By calculating the activation energies associated with these transition states, the feasibility and kinetics of different reaction mechanisms can be compared. For example, modeling the base-catalyzed hydrolysis would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. The geometry and vibrational frequencies of this transition state would provide detailed insights into the reaction mechanism at a molecular level.

Conformational Analysis and Dynamic Behavior Simulations

The conformational flexibility of this compound is a critical aspect of its behavior. Theoretical studies on the closely related dimethyl malonate have shown that such molecules can exist in multiple stable conformations of nearly equal energy. researchgate.net For dimethyl malonate, calculations at the MP4 and DFT levels predict at least two low-energy conformers, one with C2 symmetry and another with C1 symmetry, with the C1 conformer being slightly more stable. researchgate.net These conformers are separated by low energy barriers, indicating that the molecule is quite flexible. researchgate.net A similar conformational landscape is expected for this compound, with rotations around the C-C and C-O single bonds leading to various spatial arrangements of the ethyl and methoxycarbonyl groups. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule, showing how it explores its conformational space over time.

Theoretical Spectroscopic Property Prediction for Structural Assignment (e.g., NMR, IR, Mass Spectrometry)

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental spectra. researchgate.netscispace.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using methods like DFT. researchgate.netresearchgate.net These calculated frequencies, when appropriately scaled, can be matched with the peaks in an experimental IR spectrum to assign specific vibrational modes to different functional groups within the molecule.

Mass Spectrometry: While direct prediction of mass spectra is complex, quantum chemical calculations can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

A hypothetical table of predicted ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Ethyl Ester) | ~168-172 |

| Carbonyl (Methyl Ester) | ~168-172 |

| CH (Malonate) | ~50-55 |

| CH₂ (Ethyl) | ~60-65 |

| CH₃ (Ethyl) | ~13-17 |

| CH₃ (Methyl) | ~51-54 |

Thermochemical Property Calculations (e.g., Enthalpy of Formation)

Emerging Trends and Future Research Directions for Ethyl 2 Methoxy 2 Oxoethyl Malonate Research

Integration with Flow Chemistry and Automated Synthetic Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. For the synthesis and transformation of Ethyl (2-methoxy-2-oxoethyl) malonate, this integration offers numerous advantages over conventional methods. rsc.org Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.orgnih.gov

Automated synthetic platforms, which combine flow reactors with robotic handling and real-time analysis, are poised to accelerate research involving malonate derivatives. nih.govnih.gov These systems allow for high-throughput experimentation and rapid optimization of reaction conditions using minimal amounts of material. nih.gov For instance, an automated platform could systematically vary catalysts, solvents, and temperatures for an alkylation or condensation reaction involving this compound, using an algorithm to identify the optimal conditions for yield and selectivity in a fraction of the time required for manual experimentation. nih.gov This technology is particularly valuable for creating libraries of complex molecules for medicinal chemistry and materials science. nih.gov

| Parameter | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Process Control | Limited; temperature/concentration gradients | Precise control over temperature, pressure, stoichiometry rsc.org |

| Safety | Higher risk with large volumes of reagents | Enhanced; small reaction volumes, better heat dissipation nih.gov |

| Efficiency & Yield | Often lower yields and side product formation | Typically higher yields and improved purity rsc.org |

| Scalability | Challenging; requires reactor redesign | Simpler; "scaling out" by running longer or in parallel |

| Waste Generation | Higher, especially during workup and purification | Reduced chemical waste; potential for telescoped reactions nih.gov |

| Optimization Speed | Slow, manual, and material-intensive | Rapid, automated, data-driven optimization nih.gov |

Development of Next-Generation Catalytic Systems for Efficient Transformations

Research is actively moving beyond traditional catalysts toward more sophisticated and sustainable systems for transformations involving malonate esters. These next-generation catalysts offer higher selectivity, milder reaction conditions, and lower environmental impact.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules from malonates. Chiral organocatalysts, such as derivatives of Cinchona alkaloids (thioureas and squaramides) and chiral N-sulfonamides, can facilitate highly enantioselective reactions. nih.govrsc.orgrsc.org For example, the Michael addition of malonates to unsaturated compounds can be catalyzed by these systems to produce compounds with specific stereochemistry in high yields (up to 98%) and enantiomeric purities (up to 93%). nih.govrsc.org These metal-free catalysts are often less toxic and more stable than their organometallic counterparts.

Biocatalysis: Enzymes are being explored as highly specific and environmentally benign catalysts. A notable example is the use of immobilized Candida antarctica lipase (B570770) B (iCaLB) for the synthesis of malonate-containing polyesters. rsc.orgnih.govrsc.org This enzymatic approach succeeds under mild, solventless conditions where traditional metal-based catalysts (e.g., antimony and titanium compounds) fail. rsc.orgrsc.org The high selectivity of enzymes allows for transformations of complex malonate derivatives without the need for extensive protecting group strategies.

Photocatalysis: The use of light to drive chemical reactions is a burgeoning field. Photocatalysis offers unique reaction pathways that are often inaccessible through thermal methods. Research has demonstrated the potential for photocatalytic C-C bond formation between brominated malonate esters and heteroarenes, expanding the toolkit for modifying the malonate backbone. researchgate.net

| Catalyst Type | Example Catalyst | Application | Key Advantages |

|---|---|---|---|

| Organocatalyst | Cinchonine-derived thiourea | Enantioselective Michael addition to nitro olefins rsc.org | Metal-free, high enantioselectivity, mild conditions |

| Organocatalyst | Chiral 1,2-trans-diaminocyclohexane-based N-sulfonamide | Biomimetic enantioselective decarboxylative protonation rsc.org | Excellent yields, low waste (CO₂ only), good selectivity |

| Biocatalyst | Immobilized Candida antarctica lipase B (iCaLB) | Synthesis of malonate polyesters rsc.orgrsc.org | High selectivity, mild/solventless conditions, sustainable |

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Domino dimerization of cyclopropane-1,1-diesters | Effective where conventional Lewis acids fail |

Exploration in Bio-inspired Synthetic Methodologies

Drawing inspiration from biological systems is providing novel approaches to the synthesis and application of malonate esters. These methodologies range from mimicking natural catalytic processes to redesigning entire metabolic pathways for bio-production.

One fascinating area is the development of biomimetic catalysts. For example, research has shown that linking a malonate to a nucleoside can activate it for decarboxylative Claisen condensation reactions under mild, acidic aqueous conditions. nih.gov This system mimics the proposed function of terminal nucleosides on tRNA in a prebiotic "RNA world," demonstrating a novel, metal-free activation strategy that contrasts with typical base-mediated Claisen condensations. nih.gov

On a larger scale, synthetic biology is being harnessed to produce malonic acid, the precursor to diesters like this compound, from renewable feedstocks. hilarispublisher.com Scientists are designing and constructing novel artificial metabolic pathways in microorganisms such as Escherichia coli and the fungus Myceliophthora thermophila. frontiersin.orgnih.govchemicalbook.com In one such pathway, oxaloacetate, an intermediate in the citric acid cycle, is converted to malonic acid via enzymes like α-keto decarboxylase and malonic semialdehyde dehydrogenase. frontiersin.orgnih.gov This approach replaces traditional petrochemical manufacturing routes, which often involve hazardous reagents like cyanide, with a sustainable fermentation process based on glucose or biomass. frontiersin.orgchemicalbook.com

Application in Multi-Component Reactions for Enhanced Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Malonate derivatives are excellent substrates for MCRs due to their activated methylene (B1212753) group, which can act as a potent nucleophile.

The use of compounds like dimethyl methoxymalonate, a close analog of this compound, in one-pot MCRs has been demonstrated. For instance, it can react with dialkyl acetylenedicarboxylates and N-nucleophiles in water to efficiently produce complex heterocyclic structures like 2H-pyridinyl-2-butenedioate derivatives. rsc.org Such reactions are highly atom-economical and, when performed in green solvents like water, contribute to more sustainable synthetic practices. rsc.org The ability to participate in these convergent reactions makes malonate diesters key building blocks for generating diverse libraries of drug-like molecules and functional materials.

Sustainable and Circular Economy Approaches in Diester Synthesis

The principles of sustainability and the circular economy are increasingly influencing the lifecycle of chemical products, including malonate diesters. The focus is on minimizing environmental impact from feedstock sourcing to end-of-life.

A primary trend is the shift away from petrochemical feedstocks towards bio-based alternatives. As discussed, significant progress has been made in producing malonic acid via the fermentation of renewable resources like beet molasses, sugarcane, and other forms of biomass. hilarispublisher.comtransparencymarketresearch.comrsc.org This bio-based production reduces the carbon footprint and reliance on fossil fuels. transparencymarketresearch.com

In the context of a circular economy, catalyst reusability and recycling are paramount. The use of immobilized enzymes, such as iCaLB in polyester (B1180765) synthesis, is a prime example, as the catalyst can be easily recovered and reused. rsc.orgnih.gov Furthermore, there is growing interest in recovering and reusing catalysts from waste streams. mdpi.com While not yet specific to malonate synthesis, the broader strategy of extracting catalytic metals from electronic waste or spent batteries for use in organic synthesis represents a future direction that could be applied to malonate transformations. mdpi.com

Finally, malonate-derived products themselves can contribute to a circular economy. For example, malonate-based polyesters synthesized via enzymatic catalysis have been shown to be effective chelating agents for recovering valuable metals like copper from aqueous waste streams. nih.govrsc.org This application turns a synthesized material into a tool for recycling, closing the loop on material use.

Q & A

Q. What are the optimized synthetic routes for preparing ethyl (2-methoxy-2-oxoethyl) malonate, and how do reaction conditions influence yield?

this compound (also referred to as diethyl ethoxymethylenemalonate) is typically synthesized via condensation of diethyl malonate with ethyl formate or carbon monoxide under acidic catalysis. Key factors include:

- Catalyst selection : Acidic conditions (e.g., sulfuric acid) promote formylation of diethyl malonate .

- Solvent optimization : Reactions in aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack at the α-carbon .

- Temperature control : Mild heating (50–80°C) balances reactivity and side-product formation .

Yield improvements (>70%) are achieved by substituting ethyl formate with CO to reduce costs .

Q. How is this compound characterized, and what analytical methods validate its purity?

Q. What are the common reactions involving this compound in organic synthesis?

- Knoevenagel condensation : Reacts with aldehydes to form α,β-unsaturated esters, critical for heterocycle synthesis (e.g., coumarins) .

- Nucleophilic substitution : The malonate moiety participates in alkylation/arylation for diversifying molecular scaffolds .

- Cyclization : Used in quinoline synthesis via condensation with anilines, yielding bioactive intermediates .

Advanced Research Questions

Q. How do abnormal Michael reactions involving this compound lead to unexpected products, and how can these be resolved?

In conjugate additions, diethyl malonate derivatives may undergo ethoxycarbonyl group transfer, forming rearranged products (e.g., ethyl(5-keto-α-ethoxycarbonylcyclohexyl)acetate). Mechanisms involve:

- Base-mediated enolate formation : Sodium hydride promotes enolate intermediates, which react with α,β-unsaturated esters .

- Steric/electronic effects : Electron-withdrawing groups on the enone bias reaction pathways toward abnormal adducts .

Resolution : Use deuterium labeling or in-situ NMR to track intermediate formation and adjust base strength (e.g., K₂CO₃ vs. NaH) .

Q. How can selectivity be achieved in the diastereoselective conjugate addition of malonate anions to enoates?

- Chiral auxiliaries : Use enantiopure enoates (e.g., tetracycle 6 in hirsutine synthesis) to control stereochemistry .

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, enhancing diastereomeric excess (d.e. >80%) .

- Temperature modulation : Low temperatures (−20°C) reduce kinetic competition between pathways .

Q. What solvent systems optimize divergent C–H functionalization of this compound derivatives?

In Cu-catalyzed C–H oxidative radical reactions:

- Polar aprotic solvents (e.g., DCE) favor radical stabilization, enabling functionalization at the α-carbon .

- Alcohol-water mixtures : Hot compressed water-alcohol systems (e.g., ethanol/H₂O) enhance reactivity for cyclopropane derivatives .

Key parameters include catalyst loading (50 mol% Cu(OAc)₂) and temperature (110°C for dimethyl malonate derivatives) .

Q. How do contradictory data on malonate reactivity in peptide synthesis arise, and how can they be reconciled?

Discrepancies in nucleophilic reactivity (e.g., mono- vs. di-substitution in BODIPY functionalization) stem from:

- Equivalents of malonate : 1 equivalent yields mono-substitution (72%), while 2.5 equivalents favor di-substitution (69%) .

- Reaction time : Longer durations (5 hours vs. 10 minutes) drive equilibrium toward thermodynamically stable products .

Strategy : Kinetic vs. thermodynamic control experiments (e.g., quenching at intervals) clarify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.